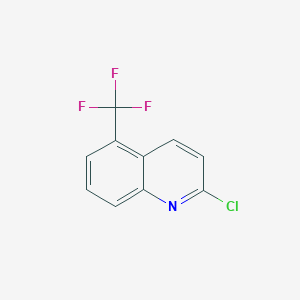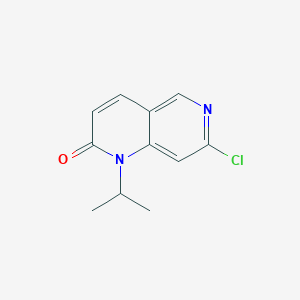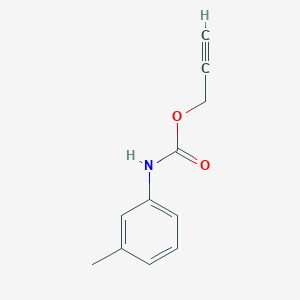![molecular formula C10H10BNO3 B13987207 [2-(Methyloxy)-8-quinolinyl]boronic acid](/img/structure/B13987207.png)
[2-(Methyloxy)-8-quinolinyl]boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methoxyquinolin-8-yl)boronic acid is an organoboron compound that features a quinoline ring substituted with a methoxy group at the 2-position and a boronic acid group at the 8-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-methoxyquinolin-8-yl)boronic acid typically involves the borylation of a quinoline derivative. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide under palladium catalysis . The reaction conditions often include the use of a base such as potassium acetate and a palladium catalyst like PdCl2(dppf) in a suitable solvent .
Industrial Production Methods
Industrial production of (2-methoxyquinolin-8-yl)boronic acid may involve continuous flow processes to handle large-scale synthesis efficiently. These methods often employ organolithium or Grignard reagents for the preparation of arylboronic acids . The use of photoinduced borylation and other metal-free methods can also be adapted for industrial-scale production .
化学反応の分析
Types of Reactions
(2-Methoxyquinolin-8-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide under palladium catalysis.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Reagents like hydrogen peroxide or sodium periodate can be used for oxidation reactions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Quinolin-8-ol derivatives.
Substitution: Substituted quinoline derivatives.
科学的研究の応用
(2-Methoxyquinolin-8-yl)boronic acid has diverse applications in scientific research:
作用機序
The mechanism of action of (2-methoxyquinolin-8-yl)boronic acid in various applications involves its ability to form stable complexes with other molecules. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with palladium, facilitating the formation of carbon-carbon bonds . In biological applications, the boronic acid group can interact with diols, forming reversible covalent bonds that are useful in sensing and drug delivery .
類似化合物との比較
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
(4-Methoxyphenyl)boronic Acid: Another methoxy-substituted boronic acid with similar reactivity.
(2-Methoxyphenyl)boronic Acid: A structurally similar compound with the methoxy group in a different position.
Uniqueness
(2-Methoxyquinolin-8-yl)boronic acid is unique due to its quinoline core, which imparts distinct electronic properties and reactivity compared to simpler boronic acids. This uniqueness makes it particularly valuable in the synthesis of heterocyclic compounds and in applications requiring specific interactions with biological molecules .
特性
分子式 |
C10H10BNO3 |
|---|---|
分子量 |
203.00 g/mol |
IUPAC名 |
(2-methoxyquinolin-8-yl)boronic acid |
InChI |
InChI=1S/C10H10BNO3/c1-15-9-6-5-7-3-2-4-8(11(13)14)10(7)12-9/h2-6,13-14H,1H3 |
InChIキー |
ONNVKMAYWGRLEZ-UHFFFAOYSA-N |
正規SMILES |
B(C1=C2C(=CC=C1)C=CC(=N2)OC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



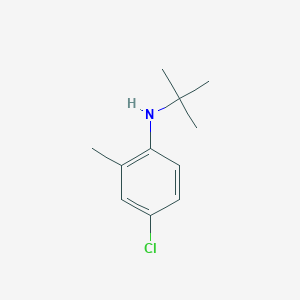

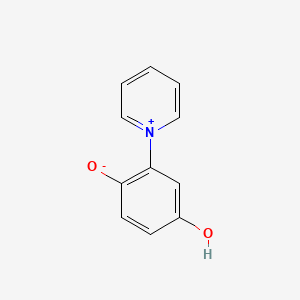
![[(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)sulfanyl]acetic acid](/img/structure/B13987155.png)
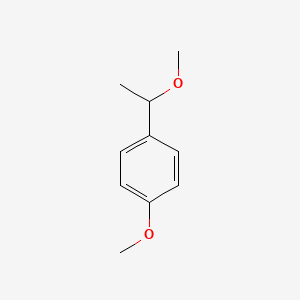

![3-Methyl-6-phenyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13987181.png)
![4-[[4-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]piperazin-1-yl]iminomethyl]-N,N-bis(2-chloroethyl)aniline](/img/structure/B13987191.png)
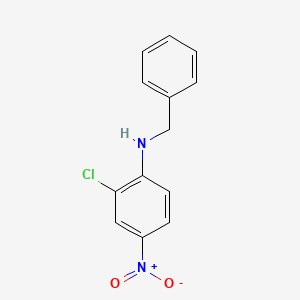
![Boc-(r)-3-([1,1'-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13987197.png)
